molecular formula C9H10<br>C6H5C(CH3)=CH2<br>C9H10 B127712 alpha-Methylstyrene CAS No. 98-83-9

alpha-Methylstyrene

Cat. No.: B127712
CAS No.: 98-83-9
M. Wt: 118.18 g/mol
InChI Key: XYLMUPLGERFSHI-UHFFFAOYSA-N
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Description

It is a colorless oil that is insoluble in water and has a boiling point of approximately 165 to 169°C . Alpha-Methylstyrene is primarily used as a monomer in the production of various polymers and copolymers.

Mechanism of Action

Target of Action

Alpha-Methylstyrene (AMS) is an organic compound with the formula C6H5C(CH3)=CH2 . It is primarily used in the production of plasticizers, resins, and polymers . .

Mode of Action

The mode of action of AMS is primarily chemical rather than biological. In industrial applications, AMS undergoes polymerization and is used in the production of various polymers . The double bond in the AMS molecule allows it to react with other compounds and form polymers .

Biochemical Pathways

AMS is formed as a by-product of the Cumene process . In this procedure, cumene is converted to its radical, through a reaction with oxygen. Normally these cumene radicals are converted to cumene hydroperoxide, however they can also undergo radical disproportionation to form AMS .

Pharmacokinetics

It’s known that ams is a colorless oil that is insoluble in water . This suggests that if it were to enter the body, it might be absorbed and distributed in fatty tissues.

Result of Action

The primary result of AMS action in industrial applications is the formation of polymers . These polymers can have a wide range of properties and uses, depending on the specific conditions of the polymerization process .

Action Environment

The action of AMS is influenced by various environmental factors. For instance, the yield of AMS as a byproduct of the Cumene process can be optimized with adjustments to the inputs . Additionally, the polymerization of AMS can be influenced by factors such as temperature and the presence of catalysts .

Preparation Methods

Alpha-Methylstyrene is commonly produced as a by-product of the cumene process, which is primarily used for the production of phenol and acetone. In this process, cumene is oxidized to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone. During this reaction, a minor side reaction occurs, leading to the formation of this compound . Additionally, this compound can be produced by the dehydrogenation of cumene .

Chemical Reactions Analysis

Alpha-Methylstyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include radical initiators for polymerization and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Alpha-Methylstyrene is similar to other styrene derivatives, such as styrene and beta-Methylstyrene. it is unique due to the presence of the methyl group at the alpha position, which imparts different chemical and physical properties. For example:

Similar compounds include:

  • Styrene
  • Beta-Methylstyrene
  • Vinyl toluene

These compounds share structural similarities but differ in their reactivity and applications.

Properties

IUPAC Name

prop-1-en-2-ylbenzene
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InChI

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3
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InChI Key

XYLMUPLGERFSHI-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C1=CC=CC=C1
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Molecular Formula

C9H10, Array
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Related CAS

6144-04-3, 25086-17-3, 17112-16-2, 25014-31-7, 29858-73-9
Record name Benzene, (1-methylethenyl)-, dimer
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DSSTOX Substance ID

DTXSID9025661
Record name alpha-Methylstyrene
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Molecular Weight

118.18 g/mol
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Physical Description

Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115 °F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a characteristic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic odor.
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Boiling Point

329.7 °F at 760 mmHg (NTP, 1992), 165.4 °C, 164 °C, 330 °F
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Flash Point

129 °F (NTP, 1992), 84 °C, 83.89 °C (CLOSED CUP), 57.8 °C (Cleveland open-cup), 54 °C, 129 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALC; SOL IN ALL PROPORTIONS IN ACETONE, CARBON TETRACHLORIDE, Sol in benzene, chloroform, Sol in ether, Sol in n-heptane, ethanol, In water, 116 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.012 (very poor), Insoluble
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Density

0.91 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9106, Critical volume, 3.26 ml/g; critical density, 0.29 g/ml; specific heat of liquid, 2.0460 J/g deg K at 40 °C, & 2.1757 J/g deg K at 100 °C; specific heat of vapor, 1.2357 J/g deg K at 25 °C; heat of formation of liquid, 112.97 kJ/mol at 25 °C; heat of polymerization, 39.75 kJ/mol; cubical coefficient of expansion, 9.774X10-4 at 20 °C, Relative density (water = 1): 0.91, 0.91
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Vapor Density

4.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.08, 4.08
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Vapor Pressure

1.9 mmHg at 68 °F ; 5 mmHg at 93 °F (NTP, 1992), 1.9 [mmHg], 1.9 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 300, 2 mmHg
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Impurities

Contaminated by (max concn) cumene (0.15%), n-propylbenzene (0.20%), sec-butylbenzene (0.40%), tert-butylbenzene (0.40%), trans-2-phenylbutane-2 (0.05%), 2-phenylbutene-1 (0.01%), dimers (0.01%), polymers(0.01%), phenol (0.005%), and p-tert-butylcatechol (as stabilizer; 0.005%)., beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1).
Record name ALPHA-METHYL STYRENE
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Color/Form

Colorless liquid ...

CAS No.

98-83-9, 25014-31-7
Record name ISOPROPENYLBENZENE
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Record name Benzene, (1-methylethenyl)-
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Melting Point

-9 °F (NTP, 1992), -23.2 °C, -23 °C, -10 °F
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Synthesis routes and methods I

Procedure details

Copolymers of styrene and α-methylstyrene are prepared by anionic polymerization substantially according to the following process steps. A feed stream comprising α-methylstyrene, phenylacetylene free styrene and ethylbenzene solvent is distilled and contacted with an alumina bed to remove water, oxygen and benzaldehyde impurities. The purified feed stream is pumped to a 2-liter Paar reactor, equipped with a hollow auger agitator, the hollow auger comprising a cylinder slightly shorter in length than the interior of the reactor and slightly smaller in diameter. A land is helically disposed on the outside of the cylinder. The land is sized such that the cylinder generated by rotation of the hollow cylinder and land is slightly less than the internal volume of the reactor. Such an agitator is described in U.S. Pat. No. 4,239,863, the teachings of which are herewith incorporated by reference thereto. Hot water under pressure is employed to heat the reactor to 95° C. The purified feed stream and initiator are introduced into the side of the reactor at a rate to give a two-hour residence time. The initiator is normal-butyllithium pumped at a rate to provide a concentration of about 60 ppm. The pressure within the reactor is maintained at about 50 pounds per square inch gauge using a pressure control valve at the outlet. The stream from the reactor is fed to a terminator coil of 1 inch inside diameter, 316 Stainless Steel tubing connected in a square configuration and having an internal volume of about 467 cubic centimeters. Material is recirculated within the terminator coil while a solution of 1 weight percent ethanol in ethylbenzene is fed to the terminator coil at a rate about twice that of the normal-butyllithium fed to the polymerizing vessel. Effluent from the terminator coil is then pressure fed into a devolatilizer equipped with a flat plate heater and a screw extruder substantially according to that described in U.S. Pat. No. 3,014,702, the teachings of which is incorporated by reference thereto. The exterior of the heater is maintained at a pressure of less than 20 millimeters of mercury and the product mixture is heated to a temperature of about 250° C. to provide a polymer containing about 0.3 weight percent volatiles. The molecular weight of the resultant styrene α-methylstyrene polymer over a 24-hour period is maintained at plus or minus 5,000 of 212,000. By varying the amount of α-methylstyrene in the feed stream, the α-methylstyrene content of the resulting copolymer may be varied up to a maximum content of about 70 percent by weight.
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Synthesis routes and methods II

Procedure details

This example illustrates the dehydrogenation of cumene and p-ethyltoluene using a diluent comprising steam and nitrogen. Three and three-tenths of the catalyst prepared in Example I, ground to 18 to 40 mesh, was employed in the reactor described in Example I. Initially p-ethyltoluene was flowed into the reactor at 0.38 liquid hourly space velocity, 11:1 diluent to p-ethyltoluene ratio (8:1 steam and 3:1 nitrogen) at 588° C. yielding a relatively poor conversion and selectivity. The catalyst was decoked with 5% oxygen and nitrogen for about 1 hr. Cumene was then run at 0.38 liquid hourly space velocity, 11:1 diluent ratio (8:1 steam and 3:1 nitrogen) at 588° C. providing 40% conversion to alphamethylstyrene and 88% selectivity. The feed was then switched from cumene to p-ethyltoluene using the same diluent dilution and conditions providing 22% conversion to p-methylstyrene and 93% selectivity. Conditions were then changed to 0.72 liquid hourly space velocity, 10:1 diluent ratio for the p-ethyltoluene (8:1 steam and 2:1 nitrogen) at 598° C. yielding 40% conversion and 92% selectivity to p-methylstyrene.
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

In accordance with the present invention, this is accomplished by an improvement in the process for obtaining phenol from cumene hydroperoxide, which has been obtained by liquid-phase oxidation of cumene with molecular oxygen, which involves forming a reaction mixture by continuously feeding the cumene hydroperoxide into a decomposer wherein the incoming hydroperoxide is diluted by cumene hydroperoxide decomposition products previously formed therein, maintaining the reaction mixture at elevated temperature, feeding to the reaction mixture a decomposition catalyst selected from the group consisting of sulfur dioxide and sulfuric acid, withdrawing reaction mixture from the decomposer, removing the decomposition catalyst from the product withdrawn from the decomposer, and fractionally distilling the resulting organic products to separately recover an acetone fraction, a phenol fraction and one or more by-product fractions, which improvement comprises, in combination (a) maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.; (b) feeding the decomposition catalyst to the reaction mixture in amount of from 0.002 to 0.02 percent by weight of the cumene hydroperoxide feed; (c) conducting the decomposition reaction in the absence of added water so that the reaction mixture does not contain more than about 0.5 percent by weight of water, based on the weight of the reaction mixture; (d) withdrawing reaction mixture from the decomposer at cumene hydroperoxide concentrations not exceeding about 0.5 percent by weight, based on the weight of the reaction mixture; and (e) adding a base to the product withdrawn from the decomposer in excess of amount required to neutralize the decomposition catalyst and sufficient to adjust the pH of the product to from 5 to 9; so that dehydration of dimethyl phenyl carbinol to form alpha-methylstyrene is substantially avoided during the decomposition and distillation steps.
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Synthesis routes and methods IV

Procedure details

9.045 g (5.53 m equiv. amine) of an α,ω-di-propylamino-poly-(dimethyl siloxane) of MW 1636 (Shin Etsu Corp. No. X-22-161A) are placed in a 1 oz. jar; 4.56 g of hexafluoroisopropyl methacrylate (F6MA) are added and the mixture is stirred and cooled in an ice-water bath. 0.21 g (0.9546 m moles) of isophorone diisocyanate (IPDI) are added and the mixture is stirred for 2 hours at room temperature until all isocycanate has disappeared (by IR). Then 1.85 g (9.22 m moles) m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) are added and the mixture is stirred for 2 more hours to yield a clear viscous liquid of a 70.90% solution of α-methyl styrene capped, chain extended poly(dimethyl siloxane) of MW 2426 (calculated) in F6MA.
[Compound]
Name
α,ω-di-propylamino-poly-(dimethyl siloxane)
Quantity
9.045 g
Type
reactant
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4.56 g
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reactant
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0.21 g
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reactant
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Quantity
1.85 g
Type
reactant
Reaction Step Four
Yield
70.9%

Synthesis routes and methods V

Procedure details

56.52 g (32.0 m moles) of the aminopropyl-capped PDMS of Example 1 are placed in a 100 mL 3-neck round bottom flask fitted with a mechanical stirrer, gas inlet tube and thermometer. The diamine is cooled with an ice-water bath and kept under a dry air atmosphere. 12.90 g (64.1 m moles) of m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) are added while stirring. After 2 hours the mixture becomes very thick and 69.42 g of trimethylcyclohexyl methacrylate (TMMA) are added. The ice-water bath is removed and the contents are stirred for an additional 4 hours to yield a 66.1% solution of α-methylstyrene capped poly(dimethylsiloxane) in TMMA.
[Compound]
Name
aminopropyl
Quantity
56.52 g
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reactant
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PDMS
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69.42 g
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Yield
66.1%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methylstyrene
Reactant of Route 2
alpha-Methylstyrene
Reactant of Route 3
alpha-Methylstyrene
Reactant of Route 4
Reactant of Route 4
alpha-Methylstyrene
Reactant of Route 5
Reactant of Route 5
alpha-Methylstyrene
Reactant of Route 6
Reactant of Route 6
alpha-Methylstyrene

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